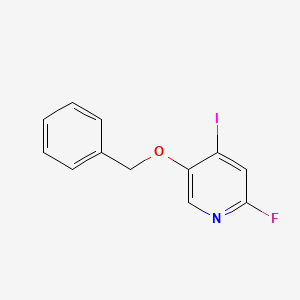

5-(Benzyloxy)-2-fluoro-4-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHOMQAFCYVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255310 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-41-7 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 2 Fluoro 4 Iodopyridine

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 5-(benzyloxy)-2-fluoro-4-iodopyridine reveals several plausible disconnection points, highlighting the key bond formations required for its construction. The analysis begins by deconstructing the target molecule into simpler, more readily available precursors.

A primary disconnection can be made at the C-O bond of the benzyloxy group, leading to a 2-fluoro-4-iodo-5-hydroxypyridine intermediate and a benzyl (B1604629) halide. This approach simplifies the synthesis to the preparation of the core trifunctionalized pyridinol, followed by a standard etherification reaction.

Alternatively, disconnections at the C-I or C-F bonds can be considered. Disconnecting the C-I bond suggests a late-stage iodination of a 5-(benzyloxy)-2-fluoropyridine (B1375528) precursor. This strategy is attractive as fluorinated pyridines can often be prepared with high regioselectivity. Conversely, a disconnection of the C-F bond would necessitate the fluorination of a 5-(benzyloxy)-4-iodopyridine intermediate.

A more convergent approach might involve the simultaneous or sequential construction of the pyridine (B92270) ring from acyclic precursors already bearing the necessary functionalities or their precursors. This often involves multicomponent reactions.

Table 1: Key Retrosynthetic Disconnections

| Disconnection | Precursors | Key Transformation |

| C(5)-O Bond | 2-Fluoro-4-iodo-5-hydroxypyridine, Benzyl halide | Williamson ether synthesis |

| C(4)-I Bond | 5-(Benzyloxy)-2-fluoropyridine | Electrophilic iodination |

| C(2)-F Bond | 5-(Benzyloxy)-4-iodopyridine | Nucleophilic aromatic substitution (SNAr) or Balz-Schiemann type reaction |

| Pyridine Ring | Acyclic precursors | Ring-forming condensation/cyclization |

Precursor Design and Selection for the Pyridine Core

The successful synthesis of this compound is highly dependent on the strategic design and selection of its precursors. The 2,4,5-trisubstituted pattern presents a significant regiochemical challenge that must be addressed from the outset.

Strategies for 2,4,5-Substitution Pattern Elaboration

Achieving the desired 2,4,5-substitution pattern on a pyridine ring requires careful consideration of the directing effects of the substituents. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

One effective strategy involves starting with a pre-functionalized pyridine ring. For instance, beginning with a 2-fluoro-5-hydroxypyridine (B1302969) allows for the sequential introduction of the remaining substituents. The hydroxyl group can direct electrophilic substitution to the adjacent positions, although steric hindrance must be considered.

Another approach is the use of directing groups, which can be temporarily installed to guide the regioselective functionalization and later removed. However, for a molecule like this compound, a more direct approach is often preferred to minimize synthetic steps.

The use of heterocyclic aryne precursors also offers a powerful method for generating highly substituted pyridines. youtube.com While not explicitly documented for this specific compound, the generation of a 3,4-pyridyne intermediate from a suitable precursor could, in principle, be trapped with appropriate nucleophiles to install the desired functionalities. youtube.com

Direct and Convergent Synthesis Approaches

Both direct and convergent strategies can be envisioned for the synthesis of this compound. Direct approaches involve the stepwise functionalization of a pyridine core, while convergent approaches assemble the final molecule from smaller, pre-functionalized fragments in the later stages of the synthesis.

Halogenation Strategies: Iodo- and Fluoro-functionalization at Specific Positions

The introduction of iodine and fluorine at specific positions on the pyridine ring is a critical aspect of the synthesis.

Iodination: The iodination at the 4-position of a pre-existing 5-(benzyloxy)-2-fluoropyridine is a plausible route. Electrophilic iodination of pyridine rings can be challenging due to their electron-deficient nature. However, the presence of the electron-donating benzyloxy group at the 5-position can activate the ring towards electrophilic attack. The directing effect of the benzyloxy group would favor substitution at the ortho and para positions. In this case, the 4-position is para to the benzyloxy group, making it a likely site for iodination. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a silver salt are commonly used for such transformations.

Fluorination: The introduction of the fluorine atom at the 2-position can be achieved through several methods. One common approach is nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloropyridine (B119429) derivative. innospk.com The reaction of 2-chloro-5-(benzyloxy)-4-iodopyridine with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst, could yield the desired product. Alternatively, a Balz-Schiemann type reaction, involving the diazotization of a 2-aminopyridine (B139424) precursor followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, can be employed. chemicalbook.com

Table 2: Comparison of Halogenation Strategies

| Halogenation | Position | Method | Reagents | Considerations |

| Iodination | C4 | Electrophilic Aromatic Substitution | NIS, I2/Ag+ | Activation by the 5-benzyloxy group is crucial. |

| Fluorination | C2 | Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Requires a good leaving group at the 2-position (e.g., Cl, Br). |

| Fluorination | C2 | Balz-Schiemann Reaction | NaNO2, HBF4 | Requires a 2-amino precursor. |

Benzyloxy Group Installation Techniques

The introduction of the benzyloxy group is typically achieved through a Williamson ether synthesis. This involves the reaction of a 5-hydroxypyridine precursor with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. mpg.de The choice of base is critical to deprotonate the hydroxyl group without promoting side reactions. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. mpg.de The reaction is generally robust and high-yielding. A patent describes the synthesis of 2-benzyloxypyridine by reacting 2-chloropyridine with benzyl alcohol in the presence of potassium hydroxide (B78521). chemicalbook.com A similar approach could be adapted for the synthesis of the target molecule from a suitable 5-hydroxy-2-fluoro-4-iodopyridine.

One-Pot Synthetic Routes to Polyfunctionalized Pyridines

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. synquestlabs.comfluorochem.co.uk While a specific one-pot synthesis for this compound has not been reported, general methodologies for the one-pot synthesis of polysubstituted pyridines could be adapted. synquestlabs.comfluorochem.co.ukacs.org

For instance, a modified Bohlmann-Rahtz pyridine synthesis could potentially be employed. This involves the condensation of a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source. acs.org By carefully selecting the starting materials with the appropriate functionalities or their masked equivalents, it might be possible to construct the 2,4,5-trisubstituted pyridine core in a convergent manner.

Another approach could involve a cascade reaction sequence. For example, a precursor could be designed to undergo a series of intramolecular cyclizations and rearrangements to form the desired pyridine ring with the correct substitution pattern.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, each step of the synthesis must be carefully optimized. This involves the selection of appropriate catalysts, reagents, solvents, and physical parameters like temperature.

Etherification: The formation of the benzyl ether from 2-fluoro-5-hydroxypyridine is typically achieved via a Williamson ether synthesis. This reaction does not usually require a catalyst but is dependent on the choice of base and solvent. A common and effective system involves using potassium carbonate (K₂CO₃) as the base to deprotonate the hydroxyl group, with benzyl bromide or benzyl chloride as the alkylating agent in a polar aprotic solvent like dimethylformamide (DMF). chemspider.com

Halogenation: The regioselective iodination at the C-4 position is an electrophilic aromatic substitution. Due to the electron-deficient nature of the pyridine ring, this reaction often requires an activated iodine source or harsh conditions. nih.govyoutube.com However, the electron-donating benzyloxy group at the 5-position facilitates this transformation. Common reagents for the iodination of activated aromatic systems include:

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used in solvents like dichloromethane (B109758) (DCM) or acetonitrile.

Iodine (I₂) with a silver salt: Reagents like silver sulfate (B86663) (Ag₂SO₄) can be used to activate elemental iodine, generating a more potent electrophilic species. nih.gov

Iodine monochloride (ICl): A powerful iodinating agent, though its high reactivity may require careful control to avoid side reactions. nih.govyoutube.com

The choice of reagent is critical for achieving high regioselectivity and avoiding the formation of undesired isomers. nih.govchemrxiv.org

Table 2: Reagent Systems for Key Synthetic Transformations

Click to view table

| Transformation | Reagent System | Typical Solvent | Purpose of Reagents |

| Etherification | Benzyl bromide, Potassium carbonate | DMF | BnBr is the benzyl source; K₂CO₃ is the base to deprotonate the hydroxyl group. chemspider.com |

| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile or DCM | NIS provides a source of electrophilic iodine (I⁺) for substitution onto the ring. |

| Iodination | Iodine (I₂), Silver Sulfate (Ag₂SO₄) | Dichloromethane (DCM) | Ag₂SO₄ activates I₂ to form a more potent electrophilic iodinating species. nih.gov |

Solvent and temperature are critical parameters for controlling reaction rates and selectivity.

Solvent: In the Williamson etherification, a polar aprotic solvent like DMF or acetone (B3395972) is preferred to dissolve the reactants and facilitate the Sₙ2 reaction. chemspider.com For the iodination step, the choice of solvent can influence the regioselectivity. Studies on the iodination of substituted phenols have shown that solvents can alter the ratio of ortho to para products. nih.gov Non-coordinating solvents like dichloromethane or chloroform (B151607) are often employed for electrophilic halogenations.

Temperature: Temperature control is crucial for managing reactivity. The etherification reaction is often heated (e.g., to 100 °C) to ensure a reasonable reaction rate. chemspider.com Conversely, electrophilic halogenations are frequently conducted at lower temperatures (e.g., 0 °C to room temperature) to enhance selectivity and prevent side reactions or decomposition. nih.govchemrxiv.org In some cases, particularly with highly reactive reagents, reactions may be run at temperatures as low as -78 °C. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purities compared to conventional heating methods. youngin.comnih.gov This technology can be particularly effective for the synthesis of heterocyclic compounds like pyridines. researchgate.neteurekaselect.com

For the synthesis of this compound, microwave irradiation could potentially be applied to:

Etherification: Microwave heating can significantly reduce the time required for the Williamson ether synthesis.

Pyridine Ring Formation: If the synthesis starts from acyclic precursors, microwave-assisted cyclocondensation reactions are well-established for rapidly creating the pyridine scaffold. youngin.comrsc.org

The use of microwave reactors allows for precise temperature and pressure control, enabling rapid optimization of reaction conditions. youngin.com While direct reports on the microwave-assisted synthesis of this specific target molecule are scarce, the extensive literature on microwave-assisted synthesis of substituted pyridines suggests it is a viable and potentially advantageous strategy. nih.govresearchgate.neteurekaselect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

Click to view table

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Input | Conductive heating of the reaction vessel | Direct dielectric heating of polar molecules/solvents youngin.com |

| Temperature Control | Slower response, potential for thermal gradients | Rapid heating and cooling, precise temperature control youngin.com |

| Yields & Purity | Variable | Often higher yields and purity due to reduced side reactions nih.gov |

| Applicability | Broad | Particularly effective for reactions in polar solvents and for multi-component reactions researchgate.netrsc.org |

Late-Stage Functionalization Strategies for this compound

The synthesis of highly functionalized pyridine derivatives often relies on late-stage functionalization, a strategy that introduces key functional groups onto a complex molecular scaffold in the final steps of a synthetic sequence. This approach is highly valued in medicinal chemistry as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. For the target compound, This compound , the most logical and efficient late-stage functionalization involves the regioselective introduction of the iodine atom onto the 5-(Benzyloxy)-2-fluoropyridine precursor. Two primary methodologies are well-suited for this transformation: direct electrophilic C-H iodination and directed ortho-metalation followed by iodination.

Electrophilic C-H Iodination

The direct iodination of the 5-(Benzyloxy)-2-fluoropyridine ring is governed by the principles of electrophilic aromatic substitution. The electronic properties of the existing substituents play a crucial role in directing the incoming electrophile. The benzyloxy group at the C5 position is a potent electron-donating group, which activates the pyridine ring and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom at the C2 position is an electron-withdrawing group by induction, which deactivates the ring, but it also directs ortho and para via resonance.

In the context of the 5-(Benzyloxy)-2-fluoropyridine scaffold, the C4 position is ortho to the strongly activating benzyloxy group and meta to the deactivating fluoro group. This electronic arrangement strongly favors the regioselective electrophilic attack at the C4 position, leading to the desired 4-iodo product.

Common reagents for this transformation include N-Iodosuccinimide (NIS), molecular iodine (I₂), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). These reactions are often performed in a suitable solvent, and the reactivity of the iodinating agent can be enhanced by the addition of an acid or a silver salt activator. acsgcipr.orgorganic-chemistry.orgnih.gov

Representative Reaction: Electrophilic Iodination

| Parameter | Details |

| Starting Material | 5-(Benzyloxy)-2-fluoropyridine |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) |

| Conditions | Stirred at room temperature |

| Reaction Time | 2-12 hours |

| Work-up | Aqueous wash with sodium thiosulfate (B1220275) to quench excess iodine, followed by extraction and purification. |

| Product | This compound |

Directed ortho-Metalation (DoM) and Iodination

An alternative and highly regioselective strategy for the C4-iodination is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This powerful technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to deprotonate a specific ortho C-H bond.

In 5-(Benzyloxy)-2-fluoropyridine , the oxygen atom of the benzyloxy group can act as a DMG. It coordinates to the lithium ion of the organolithium reagent, positioning the base to selectively abstract the proton at the C4 position. This generates a highly reactive 4-lithiated pyridine intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom precisely at the C4 position, yielding This compound . uwindsor.caharvard.edu This method offers excellent control over regioselectivity, often providing the desired isomer exclusively.

Representative Reaction: Directed ortho-Metalation and Iodination

| Parameter | Details |

| Starting Material | 5-(Benzyloxy)-2-fluoropyridine |

| Base | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O) |

| Conditions | Low temperature (e.g., -78 °C) to form the lithiated intermediate. |

| Electrophile | Molecular Iodine (I₂) dissolved in THF |

| Work-up | Quenching with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction and purification. |

| Product | This compound |

Reactivity and Transformations of 5 Benzyloxy 2 Fluoro 4 Iodopyridine

Reactivity at the Iodo Position

The iodine atom at the C4 position of the pyridine (B92270) ring is the most reactive site for substitution reactions. Its susceptibility to oxidative addition to transition metal catalysts, such as palladium complexes, makes it an excellent leaving group in numerous cross-coupling methodologies. This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 5-(benzyloxy)-2-fluoro-4-iodopyridine is a competent substrate for several of these transformations. The electron-withdrawing nature of the pyridine ring and the fluorine atom can influence the reactivity of the C-I bond, making it amenable to a range of palladium-catalyzed processes. Current time information in Winnipeg, CA.nih.gov These reactions provide efficient pathways to synthesize a wide array of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with a halide. nih.govresearchgate.net For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position. The synthesis of 2-arylpyridines has been successfully achieved through the Suzuki-Miyaura cross-coupling of pyridine derivatives with hetero(aryl) boronic acids and esters. mdpi.com

Detailed research has demonstrated the efficacy of this method. For instance, the coupling of iodo-benzyloxy-benzaldehydes with thiophene-boronic acids and furan-boronic acids has been explored using different catalytic systems. While the classical Suzuki method with sodium ethoxide and tetrakis(triphenylphosphine)palladium(0) in toluene (B28343) gave poor yields, a system of palladium(II) acetate, tri(o-tolyl)phosphine, and aqueous tripotassium phosphate (B84403) in dimethoxyethane proved effective for coupling with 3-thiophene-boronic acids, affording products in 76-99% yields. An even more robust system, tetrakis(triphenylphosphine)palladium(0) with aqueous cesium carbonate in dimethylformamide, was successful for reactions involving 2-thiophene boronic acid and furan-boronic acids, yielding the desired products in 75-93% yields.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing alkynyl-substituted pyridines from this compound. The resulting arylalkynes are versatile intermediates in organic synthesis.

A general two-step procedure has been developed for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from the corresponding bromo-cyanopyridines, utilizing a Sonogashira cross-coupling with a range of terminal alkynes as the initial step. Furthermore, the Sonogashira coupling of 5-iodo-2′-deoxyribofuranosyl-furo[2,3-d]pyrimidin-2-ones with various terminal alkynes has been successfully demonstrated to introduce diverse alkynyl substituents at the C-5 position. nih.gov

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a method for the synthesis of substituted alkenes. Current time information in Winnipeg, CA. While specific examples for the direct Heck coupling of this compound are not extensively documented in the provided search results, the general principles of the Heck reaction are well-established for iodo-aromatic compounds. This reaction would theoretically allow for the introduction of alkenyl substituents at the 4-position of the pyridine ring.

The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with organic halides. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. Palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoropyrazole with aryl iodides have been shown to proceed smoothly, yielding the corresponding 5-aryl-4-fluoropyrazoles in good yields, demonstrating the feasibility of Stille couplings on similar fluorinated heterocyclic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.org In the context of di- and polyhalogenated pyridines, the Buchwald-Hartwig reaction can exhibit significant regioselectivity.

Research has shown that for substrates like 2-fluoro-4-iodopyridine (B1312466), the Buchwald-Hartwig amination selectively occurs at the 4-position, leaving the fluorine atom at the 2-position intact. researchgate.net This selectivity is contrary to what is often observed in conventional nucleophilic aromatic substitution reactions with similar dihalopyridines, where the 2-position is typically more reactive. researchgate.net The reaction can be carried out efficiently using a palladium acetate/BINAP catalyst system under microwave irradiation, which often allows for shorter reaction times and the use of milder bases like potassium carbonate. researchgate.net This method provides a reliable route to 4-amino-2-fluoropyridine (B102257) derivatives. While specific studies on this compound are not detailed in the provided results, the principles established for 2-fluoro-4-iodopyridine suggest a similar reactivity pattern, where the C-I bond is preferentially targeted in the Buchwald-Hartwig amination. researchgate.netnih.gov

Table 1: Buchwald-Hartwig Amination of Halopyridines

| Substrate | Amine | Catalyst System | Base | Product | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 4-Bromo-N-(p-tolyl)aniline | 78 | nih.gov |

| 3-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | N-(p-tolyl)pyridin-3-amine | 83 | nih.gov |

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂/BINAP | K₂CO₃ | 4-Aryl-amino-2-fluoropyridine | Good | researchgate.net |

Nucleophilic Substitution of Iodine

The iodine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, although this pathway is generally less favored than reactions at the more activated 2-fluoro position under standard SNAr conditions. However, under specific catalytic conditions, such as those employed in cross-coupling reactions, the iodine can be selectively replaced. For instance, in Suzuki couplings, the C-I bond is typically more reactive than C-F or C-Br bonds, allowing for the selective formation of a new carbon-carbon bond at the 4-position.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. A side reaction in Buchwald-Hartwig aminations can lead to hydrodehalogenation, where a β-hydride elimination followed by reductive elimination produces the dehalogenated arene. wikipedia.org Furthermore, a sulfur-mediated dehalogenation has been identified as a previously unknown reaction pathway in the functionalization of complex natural products, leading to a dehalogenated derivative with improved properties. nih.gov This suggests that under certain reductive conditions, the iodine or fluorine atom of this compound could be removed.

Reactivity at the Fluoro Position

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. masterorganicchemistry.com The fluorine atom at the 2-position of the pyridine ring is activated towards SNAr due to the electron-withdrawing nature of the ring nitrogen. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

The fluorine atom at the 2-position can be displaced by oxygen nucleophiles, such as alkoxides or phenoxides, to form the corresponding ethers. This reaction proceeds via the classic SNAr mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a negatively charged Meisenheimer-like intermediate, which then expels the fluoride (B91410) ion to give the substitution product. The rate of these reactions can be predicted using models based on descriptors like the LUMO energy and molecular electrostatic potential of the electrophile. chemrxiv.org While specific examples with this compound are not provided, the general principles of SNAr on fluoro-pyridines are well-established. mdpi.comnih.gov

Similarly, nitrogen nucleophiles, such as primary and secondary amines, can readily displace the fluorine atom at the 2-position of the pyridine ring via an SNAr reaction. mdpi.comnih.gov This provides a complementary method to the Buchwald-Hartwig amination for the synthesis of 2-aminopyridine (B139424) derivatives. The reaction is typically promoted by a base and can be performed under transition-metal-free conditions. nih.gov The higher reactivity of the C-F bond in SNAr compared to C-Cl or C-Br bonds allows for selective substitution at the 2-position in polyhalogenated pyridines. mdpi.com

Table 2: SNAr Reactions of Halopyridines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1,2-Dichlorobenzene | 3-Methylindole | KOH, DMSO, 100 °C | 1-(2-Chlorophenyl)-3-methylindole | 25 | mdpi.com |

| 1-Fluoro-2-nitrobenzene | Piperidine | Not specified | N-(2-Nitrophenyl)piperidine | High | |

| 2,4-Dinitrofluorobenzene | Amines | Not specified | 2,4-Dinitro-N-alkyl/arylaniline | Not specified | masterorganicchemistry.com |

Transformations of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the C-5 hydroxyl functionality and can be manipulated or removed as needed.

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl (B1604629) ether cleavage, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. commonorganicchemistry.com This method is generally clean and efficient. However, in the case of this compound, the presence of an iodo substituent could lead to competitive hydrodeiodination.

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is often harsh and not suitable for molecules with acid-sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly p-methoxybenzyl ethers. organic-chemistry.org Ozonolysis is another oxidative method that can cleave benzyl ethers to the corresponding benzoate (B1203000) esters, which can then be hydrolyzed. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (B1173362) (BCl3) or its dimethyl sulfide (B99878) complex (BCl3·SMe2) are effective for cleaving benzyl ethers under milder conditions. organic-chemistry.org

| Reagent/Condition | Product | Notes |

| H₂, Pd/C | 2-Fluoro-4-iodo-5-hydroxypyridine | Potential for hydrodeiodination |

| BCl₃ or BCl₃·SMe₂ | 2-Fluoro-4-iodo-5-hydroxypyridine | Milder conditions, good for complex molecules |

| O₃ then NaOMe | 2-Fluoro-4-iodo-5-hydroxypyridine | Oxidative cleavage via a benzoate intermediate organic-chemistry.org |

Intramolecular rearrangements of benzyloxy-substituted aromatic compounds, such as the Fries or Claisen rearrangements, are known transformations. For benzyloxypyridines, a google.comacs.org-Wittig rearrangement could be envisioned under strongly basic conditions. acs.org However, these rearrangements often require specific structural features and reaction conditions that may not be favored for this compound. For instance, the thermal rearrangement of benzyl phenyl ether has been shown to be primarily an intramolecular process, but it requires high temperatures. rsc.org A acs.orgrsc.org-sigmatropic rearrangement has been observed for N-benzyl-O-allylhydroxylamines, highlighting the possibility of such rearrangements in related systems. rsc.org For this compound, such rearrangements are not commonly reported and would likely require forcing conditions, potentially leading to decomposition or other side reactions.

The benzyl group itself can undergo chemical modifications, most notably electrophilic aromatic substitution on the phenyl ring. The benzyloxy group (-OCH₂Ph) attached to the pyridine ring will influence the reactivity of the separate phenyl ring of the benzyl moiety. The ether oxygen is an activating group, directing electrophilic attack to the ortho and para positions of the phenyl ring. libretexts.orgmsu.edu

| Reaction | Reagent | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-((4-nitrobenzyl)oxy)-2-fluoro-4-iodopyridine and 5-((2-nitrobenzyl)oxy)-2-fluoro-4-iodopyridine |

| Bromination | Br₂, FeBr₃ | 5-((4-bromobenzyl)oxy)-2-fluoro-4-iodopyridine and 5-((2-bromobenzyl)oxy)-2-fluoro-4-iodopyridine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-((4-acetylbenzyl)oxy)-2-fluoro-4-iodopyridine and 5-((2-acetylbenzyl)oxy)-2-fluoro-4-iodopyridine |

Note: The table lists potential products based on general principles of electrophilic aromatic substitution. The exact isomer distribution would depend on steric and electronic factors.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for reactions such as N-oxidation and quaternization.

The basicity of the pyridine nitrogen in this compound is reduced by the presence of the electron-withdrawing fluoro and iodo substituents. However, it can still react with strong electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. google.comresearchgate.net The resulting pyridine N-oxide can exhibit different reactivity compared to the parent pyridine. For example, N-oxidation can facilitate nucleophilic substitution at the C-2 and C-4 positions. wikipedia.org

Quaternization: The nitrogen atom can be alkylated by reacting with alkyl halides to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, further activating the pyridine ring towards nucleophilic attack. The formation of pyridinium salts from 2-fluoropyridines has been reported. acs.org

| Reaction | Reagent | Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Quaternization | CH₃I | 1-Methyl-5-(benzyloxy)-2-fluoro-4-iodopyridin-1-ium iodide |

N-Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character, allowing it to undergo N-oxidation. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. The reaction leads to the formation of this compound N-oxide.

The oxidation of the pyridine nitrogen to an N-oxide has significant electronic consequences on the ring. The N-oxide group acts as a strong electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. This modification increases the electron density of the pyridine ring, which can alter its reactivity in subsequent reactions. For instance, N-oxidation is a known strategy to activate pyridine rings for certain types of nucleophilic aromatic substitution (SNAr) reactions, often by facilitating attack at the C-2 and C-4 positions nih.gov. In the case of this specific compound, the presence of the N-oxide functionality would further influence the already complex interplay of the existing benzyloxy, fluoro, and iodo substituents.

Table 1: General Conditions for N-Oxidation of Pyridine Derivatives

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| m-CPBA | Dichloromethane (B109758) (DCM) | 0 °C to room temp. | Pyridine N-oxide |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | Pyridine N-oxide |

| Peracetic Acid | Ethyl Acetate | Room temp. | Pyridine N-oxide |

Quaternization and Pyridinium Salt Formation

The lone pair of electrons on the pyridine nitrogen atom allows this compound to act as a nucleophile, reacting with alkylating agents to form N-alkylpyridinium salts. wikipedia.org This process, known as quaternization, involves the formation of a new carbon-nitrogen bond, resulting in a positively charged, cationic aromatic species. wikipedia.org

Common alkylating agents for this transformation include alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl triflates. The reaction converts the neutral pyridine into a pyridinium salt, which significantly enhances the electrophilicity of the pyridine ring. nih.govacs.org This increased electrophilicity makes the ring highly susceptible to nucleophilic attack, particularly at the positions alpha (C-2, C-6) and gamma (C-4) to the nitrogen atom. mdpi.com The formation of such pyridinium salts is a key strategy in synthetic chemistry to activate pyridines for dearomatization reactions via nucleophilic addition. nih.govmdpi.com For this compound, quaternization would yield a salt that could serve as a precursor for a variety of subsequent functionalizations. nih.gov These pyridinium intermediates are valuable electrophiles in modern cross-coupling methodologies. wikipedia.orgnih.gov

Table 2: Examples of Pyridinium Salt Formation

| Pyridine Substrate | Alkylating Agent | Solvent | Product |

|---|---|---|---|

| Pyridine | Methyl Iodide | None or Acetone (B3395972) | N-Methylpyridinium Iodide |

| 4-Dimethylaminopyridine | Benzyl Bromide | Acetonitrile | 1-Benzyl-4-(dimethylamino)pyridinium Bromide |

| This compound | Alkyl Halide (RX) | Dioxane or Acetonitrile | 1-Alkyl-5-(benzyloxy)-2-fluoro-4-iodopyridinium Halide |

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Reactions

The presence of multiple, distinct functional groups on the pyridine ring of this compound—namely the C-F, C-I, and C-O-benzyl moieties—gives rise to complex questions of chemo- and regioselectivity in its reactions. The outcome of a given transformation is governed by the interplay of electronic effects, the nature of the attacking reagent, and the reaction conditions.

Differential Reactivity of Halogen Atoms and Electronic Effects

The two halogen atoms in this compound, fluorine at C-2 and iodine at C-4, exhibit markedly different reactivity profiles, primarily in nucleophilic aromatic substitution (SNAr) reactions. Both halogens are positioned at sites activated by the ring nitrogen, rendering them potential leaving groups. pipzine-chem.com

The C-F bond is highly polarized and strong, while the C-I bond is much weaker and more polarizable. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine's high electronegativity makes the C-2 position highly electrophilic and stabilizes the negative charge in the Meisenheimer intermediate through a strong inductive effect. Consequently, fluoride is generally the best leaving group among the halogens in SNAr reactions (F > Cl > Br > I) because it most effectively stabilizes the transition state leading to the intermediate. nih.gov

Conversely, the C-I bond's weakness makes iodide a better leaving group in the second step (re-aromatization). Furthermore, the large, polarizable nature of iodine makes the C-4 position susceptible to other reaction pathways, such as metal-halogen exchange with organometallic reagents, a reaction not typically observed with fluorine. The benzyloxy group at C-5, being an electron-donating group via resonance, has a deactivating effect on nucleophilic substitution, but its influence is less pronounced on the activated C-2 and C-4 positions compared to its effect on C-6.

Table 3: Comparison of C-F and C-I Bonds on the Pyridine Ring

| Property | C-F Bond (at C-2) | C-I Bond (at C-4) |

|---|---|---|

| Bond Energy (approx. kJ/mol) | ~544 | ~213 |

| Electronegativity of Halogen | 4.0 | 2.66 |

| Leaving Group Ability in SNAr | Excellent (activates the site) | Moderate (good leaving group in expulsion step) |

| Susceptibility to Metal-Halogen Exchange | Low | High |

Hard and Soft Acid-Base (HSAB) Principles in Nucleophilic Attack

The Hard and Soft Acid-Base (HSAB) theory provides a valuable framework for predicting the regioselectivity of nucleophilic attack on the difunctionalized pyridine ring. numberanalytics.comwikipedia.org According to this principle, hard acids prefer to react with hard bases, and soft acids with soft bases. aakash.ac.in In the context of this compound, the electrophilic carbon centers attached to the halogens can be classified as acid sites, and the attacking nucleophiles as bases.

C-2 (attached to Fluorine): The carbon atom bonded to the highly electronegative and non-polarizable fluorine atom is considered a hard acid site.

C-4 (attached to Iodine): The carbon atom bonded to the less electronegative but highly polarizable iodine atom is considered a soft acid site.

This distinction allows for the selective functionalization of either the C-2 or C-4 position by choosing an appropriate nucleophile: nih.gov

Hard Nucleophiles: Reagents like alkoxides (RO⁻), hydroxide (B78521) (OH⁻), and primary or secondary amines (RNH₂, R₂NH), which are hard bases, are predicted to preferentially attack the hard C-2 center, leading to the displacement of the fluoride ion. quimicaorganica.org

Soft Nucleophiles: Reagents like thiolates (RS⁻) and larger, more polarizable anions, which are soft bases, are expected to favor reaction at the soft C-4 center, resulting in the displacement of the iodide ion. nih.gov

By carefully selecting the nucleophile based on HSAB principles, a high degree of control over the reaction's regiochemical outcome can be achieved.

Directed Ortho-Metalation Strategies (if applicable)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group containing a heteroatom that can coordinate to an organolithium reagent, directing the base to deprotonate a nearby ortho-proton. baranlab.org

In this compound, the benzyloxy group (-OCH₂Ph) at the C-5 position has the potential to act as a DMG, directing lithiation to the C-6 position. The oxygen atom can chelate the lithium cation, positioning the alkyl base for abstraction of the C-6 proton. baranlab.orgnih.gov

However, the application of DoM to this substrate is complicated by several competing factors:

Metal-Halogen Exchange: The C-I bond at the C-4 position is highly susceptible to metal-halogen exchange with strong organolithium bases like n-butyllithium or s-butyllithium. This exchange is often extremely fast, even at low temperatures, and would lead to the formation of a 4-lithiated pyridine species. uwindsor.ca This pathway is generally kinetically favored over C-H deprotonation for aryl iodides.

Acidification by Fluorine: The C-2 fluorine atom is strongly electron-withdrawing and significantly increases the acidity of the adjacent proton at C-3. Deprotonation at this site is a plausible alternative pathway.

Halogen Dance: Upon initial lithiation (either via deprotonation or halogen exchange), the resulting organolithium intermediate might be unstable and rearrange to a more thermodynamically stable isomer, a phenomenon known as a "halogen dance". nih.gov

Therefore, while the benzyloxy group could theoretically direct metalation to C-6, the reaction's outcome is highly dependent on the specific base used, the temperature, and the reaction time. The high reactivity of the C-I bond towards organolithiums makes selective deprotonation at C-6 a significant synthetic challenge. nih.gov

Applications of 5 Benzyloxy 2 Fluoro 4 Iodopyridine As a Synthetic Building Block

Construction of Complex Heterocyclic Systems and Fused Ring Structures

The polyfunctional nature of 5-(benzyloxy)-2-fluoro-4-iodopyridine makes it an ideal precursor for the construction of intricate heterocyclic frameworks, including fused ring systems. The presence of both a nucleophilic substitution site (the fluorine atom) and a site for cross-coupling reactions (the iodine atom) allows for sequential and site-selective modifications.

Research has demonstrated that related fluorinated and iodinated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. fluorochem.co.uk This reaction is instrumental in forming carbon-carbon bonds, a fundamental process in the assembly of complex molecular architectures. For instance, the iodine atom at the C4 position can be selectively coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents. Following this, the fluorine atom at the C2 position can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, leading to the formation of a new ring fused to the pyridine (B92270) core. This stepwise approach provides a high degree of control over the final structure of the heterocyclic system.

While specific examples detailing the use of this compound in the synthesis of fused heterocycles are not extensively documented in publicly available literature, the known reactivity of similarly substituted pyridines strongly suggests its utility in this area. researchgate.net The general strategy would involve an initial cross-coupling reaction at the C4 position, followed by an intramolecular cyclization reaction involving a nucleophile introduced via displacement of the C2-fluorine or through modification of the benzyloxy group. This would pave the way for the synthesis of a diverse range of fused pyridines, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The pyridine moiety is a common feature in a vast number of pharmaceutical and agrochemical compounds. agropages.comnih.gov The unique substitution pattern of this compound makes it a highly sought-after intermediate for the synthesis of advanced derivatives with potential biological activity.

Precursors for Chemical Libraries and Scaffold Derivatization

In drug discovery and agrochemical research, the generation of chemical libraries containing a diverse range of related compounds is crucial for identifying new lead structures. The orthogonal reactivity of the functional groups in this compound allows for its use as a versatile scaffold for derivatization.

The iodine atom serves as a handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the rapid generation of a library of 4-substituted pyridines. Subsequently, the fluorine atom can be displaced by a range of nucleophiles, or the benzyloxy group can be cleaved to reveal a hydroxyl group, which can be further functionalized. This multi-directional derivatization capability is highly advantageous for creating a large number of structurally diverse molecules from a single, readily accessible starting material. While specific library synthesis using this exact compound is not widely reported, the principles of scaffold-based library design strongly support its potential in this application. bldpharm.com

Stereoselective Synthesis of Advanced Scaffolds

The introduction of stereocenters into drug and agrochemical candidates is often critical for their biological activity and selectivity. While this compound itself is achiral, it can be used in stereoselective reactions to generate chiral molecules.

Contributions to Materials Science and Polymer Chemistry

Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. bldpharm.commdpi.com The incorporation of fluorinated monomers into polymers can significantly enhance their performance characteristics. nih.gov

This compound, with its polymerizable functionalities, holds potential as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. The iodine atom can be converted into a variety of polymerizable groups, such as a vinyl or an acetylene (B1199291) moiety, through cross-coupling reactions. Subsequent polymerization of these functionalized monomers could lead to the formation of polymers with tailored properties. The presence of the fluorine atom and the benzyloxy group would impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, and surface properties. While the direct polymerization of this compound has not been extensively reported, the synthesis of fluorinated polymers from similar fluorinated building blocks is a well-established field, suggesting the potential of this compound in materials science. mdpi.com

Methodology Development in Organic Synthesis Leveraging Polyfunctionalization

The development of new synthetic methodologies is a cornerstone of organic chemistry. Polyfunctionalized molecules like this compound are excellent platforms for developing and showcasing new synthetic transformations. The distinct reactivity of the different functional groups allows for the exploration of chemoselective reactions.

For example, the development of new catalysts or reaction conditions for selective cross-coupling at the C-I bond in the presence of a C-F bond is an active area of research. fluorochem.co.uk The ability to perform sequential cross-coupling reactions at different positions on the pyridine ring by tuning the reaction conditions or the catalyst system would be a significant advancement in synthetic methodology. Furthermore, the interplay between the benzyloxy group and the halogen atoms can be exploited to develop novel cyclization or rearrangement reactions. While specific methodology development papers centered on this compound are not abundant, its structure is well-suited for such studies, which could lead to the discovery of new and efficient ways to construct complex molecules.

Mechanistic and Theoretical Investigations of 5 Benzyloxy 2 Fluoro 4 Iodopyridine Reactions

Reaction Mechanism Elucidation for Key Transformations

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling reaction outcomes. For 5-(Benzyloxy)-2-fluoro-4-iodopyridine, a molecule with multiple reactive sites, mechanistic studies are key to achieving desired chemical modifications.

Studies on Cross-Coupling Catalytic Cycles and Intermediate Identification

While specific studies on the cross-coupling catalytic cycles for this compound are not extensively detailed in the public domain, the general mechanisms for similar aryl halides are well-established. The versatile reactivity of the carbon-iodine bond at the C4 position and the carbon-fluorine bond at the C2 position allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.

A generalized catalytic cycle for a Suzuki coupling, for instance, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidative adds to the C-I bond of this compound to form a Pd(II) intermediate. This step is typically faster for the C-I bond compared to C-F or C-Cl bonds.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Identification of intermediates in such cycles often relies on a combination of spectroscopic techniques and computational modeling. For related polyhalogenated pyridines, the selective activation of one halogen over another is a critical aspect of the mechanistic investigation.

SNAr Reaction Pathway Analysis, including Rate-Determining Steps

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of the fluorine atom, makes this compound a candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction typically proceeds via a two-step addition-elimination mechanism.

The general pathway for an SNAr reaction on a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been described and can be extrapolated to this compound. researchgate.net The reaction involves:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, likely the fluorine at C2 or the iodine at C4). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group.

The rate-determining step of an SNAr reaction is usually the formation of the Meisenheimer complex, as it involves the disruption of the aromatic system. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the ring, such as the fluorine atom and the pyridine nitrogen, help to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. The relative leaving group ability (I > Br > Cl > F for SNAr) also influences which substituent is replaced. However, the position of the attack is also crucial. In many fluorinated pyridines, the highly electronegative fluorine atom makes the carbon it is attached to highly electrophilic, favoring nucleophilic attack at that position despite fluorine being a poor leaving group.

Anionic Rearrangement Mechanism Elucidation

Anionic rearrangements in benzylic ethers of pyridines have been reported, providing a potential reaction pathway for this compound under strong basic conditions. researchgate.net A relevant example is the researchgate.netwikipedia.org-anionic rearrangement of 2-benzyloxypyridine. researchgate.net This type of rearrangement, often referred to as a Wittig rearrangement, typically involves the deprotonation of the benzylic carbon followed by a migration of the pyridine ring.

The proposed mechanism for such a rearrangement involves:

Deprotonation: A strong base (e.g., an organolithium reagent) abstracts a proton from the benzylic carbon, forming a carbanion.

researchgate.netwikipedia.org-Migration: The carbanion then undergoes a rearrangement where the pyridine ring migrates from the oxygen to the adjacent carbanionic center. This is believed to proceed through a cyclic transition state.

Protonation: Quenching the reaction with a proton source yields the rearranged product, an aryl(pyridin-2-yl)methanol derivative.

For this compound, the presence of the electron-withdrawing fluorine and iodine atoms could influence the acidity of the benzylic protons and the stability of the intermediates, potentially affecting the feasibility and outcome of such a rearrangement.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These studies can provide insights that are difficult to obtain experimentally.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule dictates its reactivity. DFT calculations can be used to determine the distribution of electron density and to visualize the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is the lowest energy orbital that is empty and is associated with the molecule's ability to accept electrons (electrophilicity).

The energies and shapes of the HOMO and LUMO can predict where a molecule is most likely to react. For this compound, the LUMO is expected to be localized on the pyridine ring, particularly at the carbon atoms bearing the halogen substituents, indicating these are the most likely sites for nucleophilic attack. The HOMO may have significant contributions from the benzyloxy group and the iodine atom.

A hypothetical FMO analysis for this compound might yield data similar to that presented in the table below.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO+1 | -0.5 | Pyridine Ring (C2, C6) |

| LUMO | -1.8 | Pyridine Ring (C4, C2) |

| HOMO | -6.2 | Iodine, Benzyloxy Oxygen |

| HOMO-1 | -6.8 | Benzyloxy Ring |

Note: This table is illustrative and not based on actual experimental or calculated data.

Prediction of Reactivity, Regioselectivity, and Chemo-selectivity

DFT calculations can go beyond FMO analysis to predict various aspects of reactivity. By modeling the transition states of different possible reaction pathways, the activation energies can be calculated, allowing for the prediction of the most favorable reaction.

Reactivity: The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Regioselectivity: In molecules with multiple potential reaction sites, DFT can be used to determine which site is most likely to react. For example, in an SNAr reaction on this compound, calculations could predict whether a nucleophile would preferentially attack the carbon at the C2 position (bearing the fluorine) or the C4 position (bearing the iodine). This would involve comparing the activation energies for the formation of the two possible Meisenheimer intermediates.

Chemoselectivity: In cross-coupling reactions, where both C-F and C-I bonds are present, DFT can help predict which bond will be preferentially activated by a palladium catalyst. The lower bond dissociation energy of the C-I bond compared to the C-F bond suggests that the C-I bond would be more reactive, a prediction that can be quantified and confirmed by computational studies.

Transition State Modeling and Energy Profile Calculations

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving substituted pyridines like this compound. Transition state (TS) modeling and energy profile calculations, typically employing Density Functional Theory (DFT), are instrumental in understanding reaction feasibility, regioselectivity, and kinetics.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, computational studies can map the entire reaction coordinate. nih.gov This process involves identifying the lowest energy structures of reactants, products, and any intermediates, as well as locating the transition state structures that connect them. The energy difference between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), which is crucial for predicting the reaction rate. nih.gov

Computational models for related halogenated pyridines have shown that C–halogen bond formation and cleavage are often the rate-determining steps in substitution reactions. nih.gov For this compound, calculations would likely focus on comparing the activation barriers for substitution at the C2 (fluoro) and C4 (iodo) positions. The iodine atom, being a better leaving group, is generally expected to have a lower activation energy for displacement in nucleophilic substitution reactions. pipzine-chem.com In metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, modeling would elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps, providing insight into catalyst efficiency and potential side reactions.

Table 1: Information Derived from Transition State and Energy Profile Calculations

| Parameter | Significance for this compound Reactions |

|---|---|

| Reactant/Product Geometries | Provides optimized 3D structures and bond lengths/angles. |

| Transition State (TS) Geometry | Reveals the molecular structure at the peak of the energy barrier. |

| Activation Energy (ΔG‡) | Quantifies the energy barrier to reaction, indicating kinetic feasibility. nih.gov |

| Reaction Energy (ΔGrxn) | Determines if a reaction is thermodynamically favorable (exergonic vs. endergonic). |

| Reaction Pathway | Maps the step-by-step mechanism, including any intermediates. nih.gov |

Analysis of Intra- and Intermolecular Interactions (NBO, NCI, AIM)

To gain a deeper understanding of the electronic structure and bonding characteristics that govern the reactivity of this compound, several computational analysis methods are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates the delocalization of electron density between filled and unfilled orbitals, which translates to stabilizing hyperconjugative interactions. pnrjournal.com For the title compound, NBO calculations would quantify the interactions between the lone pairs of the nitrogen and oxygen atoms, the π-system of the pyridine and benzene (B151609) rings, and the antibonding orbitals of the C-F and C-I bonds. This analysis can explain the stability of certain conformations and the electronic influence of the substituents on the reactivity of the pyridine ring. pnrjournal.comresearchgate.net

Non-Covalent Interaction (NCI) Analysis: The NCI plot method is a valuable tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. researchgate.netyoutube.com An NCI analysis of this compound could reveal intramolecular interactions, such as potential weak hydrogen bonds or steric clashes between the benzyloxy group and the adjacent iodine atom, which might influence the molecule's preferred conformation and reactivity. In the context of a reaction, it can visualize the weak interactions that stabilize the transition state. nih.govresearchgate.net

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), AIM can characterize the nature of chemical bonds, from covalent to ionic to weak non-covalent interactions. This would be particularly useful for characterizing the C-F and C-I bonds in this compound and any halogen bonds it might form in reaction intermediates.

Protonation Studies and Acidity Constants of Related Halogenated Pyridines

The basicity of the pyridine nitrogen is a critical factor in its reactivity, particularly in acid-catalyzed reactions or when it acts as a ligand for a metal catalyst. The substituents on the pyridine ring significantly modulate this property. Protonation of an amine, such as pyridine, results in the formation of a corresponding conjugate acid. byjus.com

For this compound, the electronic effects of three different substituents must be considered:

2-Fluoro group: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I), which decreases the electron density on the pyridine ring and significantly reduces the basicity of the nitrogen atom.

4-Iodo group: Iodine is also electron-withdrawing via induction (-I effect), further decreasing basicity, although its effect is weaker than that of fluorine.

5-Benzyloxy group: The benzyloxy group has a more complex influence. The oxygen atom is electron-withdrawing inductively (-I), but it can also donate electron density through resonance (+R effect), particularly to the ortho and para positions. Its net effect on the nitrogen's basicity depends on the balance of these opposing forces.

Theoretical studies on related pyridine derivatives can predict the proton affinity and pKa values. nih.gov Experimental determination for analogous halogenated pyridines confirms that halogen substitution generally lowers the pKa compared to unsubstituted pyridine. Given the presence of two electron-withdrawing halogens, this compound is expected to be a significantly weaker base than pyridine itself.

Spectroscopic Studies for Mechanistic Insights (beyond basic identification)

In-Situ NMR and IR Spectroscopy for Reaction Monitoring and Intermediate Characterization

Real-time monitoring of chemical reactions is essential for understanding kinetics and identifying transient species that are key to the reaction mechanism.

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reactions. nih.gov By acquiring a series of ¹H, ¹⁹F, or ¹³C NMR spectra at regular intervals directly from the reaction mixture, one can track the disappearance of starting materials, the formation of products, and the appearance and disappearance of any observable intermediates. researchgate.netrsc.org For reactions involving this compound, ¹⁹F NMR would be particularly diagnostic for monitoring transformations at the C2 position. nih.gov This technique allows for the determination of reaction kinetics and can provide structural information on short-lived intermediates that accumulate to detectable concentrations. researchgate.net

In-Situ IR Spectroscopy: Infrared (IR) spectroscopy is highly sensitive to changes in functional groups and bonding during a reaction. acs.org Probes can be inserted directly into a reaction vessel to collect spectra over time. This is especially useful for tracking the formation and consumption of species involved in catalytic cycles or identifying intermediates in complex reaction mixtures. researchgate.netmdpi.com For instance, in a metal-catalyzed coupling reaction with this compound, in-situ IR could potentially detect the vibrational signatures of organometallic intermediates, where the pyridine coordinates to the metal center, providing direct evidence for the proposed mechanistic steps. nih.gov

Table 2: Application of In-Situ Spectroscopy for Mechanistic Studies

| Technique | Information Obtained | Example Application for this compound |

|---|---|---|

| In-Situ NMR | Reaction kinetics, structural elucidation of intermediates, product distribution over time. nih.govresearchgate.net | Monitoring a Suzuki coupling by tracking the disappearance of the starting material's ¹H signals and the appearance of new aromatic signals from the coupled product. |

| In-Situ IR | Real-time functional group analysis, detection of transient intermediates, catalyst-substrate interactions. acs.orgnih.gov | Observing changes in the C-I or C-F vibrational modes during a nucleophilic substitution reaction to determine which bond is reacting. |

High-Resolution Mass Spectrometry for Unstable Intermediate Detection

Many crucial reaction intermediates are too reactive or exist in concentrations too low to be detected by NMR or IR spectroscopy. nih.gov High-Resolution Mass Spectrometry (HRMS), particularly when coupled with gentle ionization techniques like Electrospray Ionization (ESI), is an exceptionally sensitive method for detecting and characterizing these elusive species. rsc.org

By periodically sampling a reaction mixture and analyzing it by ESI-HRMS, charged intermediates in a catalytic cycle or ionic species in a substitution reaction can be intercepted and observed directly in the gas phase. rsc.orgrsc.org The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of these transient species. orgsyn.org

For reactions of this compound, HRMS could be used to:

Identify intermediates in palladium-catalyzed cross-coupling reactions, such as oxidative addition complexes.

Detect and characterize Meisenheimer complexes or other charged intermediates in SNAr reactions.

Trace the incorporation of stable isotopes (e.g., ¹⁵N, ¹³C) to verify reaction pathways and rule out alternative mechanisms. nih.govchemrxiv.orgnih.gov

This technique provides direct evidence for species that are often only inferred from kinetic data or computational models, offering a more complete picture of the reaction mechanism.

Advanced Analytical Methodologies in the Study of 5 Benzyloxy 2 Fluoro 4 Iodopyridine and Its Derivatives

Vibrational Spectroscopy: FT-IR and Raman for Molecular Topology and Intermolecular Interactions

Expected FT-IR and Raman Spectral Features:

While specific experimental spectra for 5-(Benzyloxy)-2-fluoro-4-iodopyridine are not widely published, the expected vibrational modes can be predicted based on the analysis of structurally related compounds. nih.govelixirpublishers.com The spectrum would be a composite of the vibrations from the benzyloxy group and the 2-fluoro-4-iodopyridine (B1312466) ring.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of both the benzene (B151609) and pyridine (B92270) rings are anticipated in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group of the benzyloxy moiety will exhibit symmetric and asymmetric stretching vibrations, typically found between 2950 and 2850 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond of the pyridine ring are expected in the 1600-1450 cm⁻¹ range. These bands are often intense in both FT-IR and Raman spectra and are diagnostic for the aromatic skeleton.

C-O Stretching: The C-O stretching of the ether linkage in the benzyloxy group will likely appear as a strong band in the FT-IR spectrum, typically around 1250-1000 cm⁻¹.

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption in the FT-IR spectrum in the region of 1250-1020 cm⁻¹. Its exact position would be influenced by the electronic effects of the other substituents on the pyridine ring.

C-I Stretching: The C-I stretching vibration occurs at lower frequencies due to the heavy mass of the iodine atom. This band is expected in the far-infrared region, typically around 600-500 cm⁻¹, and may be more prominent in the Raman spectrum.

The complementary nature of FT-IR and Raman spectroscopy is particularly useful. americanpharmaceuticalreview.com Symmetric vibrations often give rise to strong Raman signals, while asymmetric vibrations and those with a large change in dipole moment are typically strong in FT-IR. Therefore, a combined analysis would provide a more complete picture of the vibrational landscape of this compound.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | FT-IR, Raman |

| C=C/C=N Stretch | 1600-1450 | FT-IR, Raman |

| C-O Stretch | 1250-1000 | FT-IR |

| C-F Stretch | 1250-1020 | FT-IR |

| C-I Stretch | 600-500 | Raman |

Note: These are expected frequency ranges based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Chiral Analysis Techniques (if asymmetric synthesis is involved)

While there is no specific information indicating that this compound is synthesized asymmetrically, the potential for chirality exists in its derivatives or in related synthetic pathways. mdpi.comnih.gov Should a chiral center be introduced, for instance, through modification of the benzyloxy group or in a more complex derivative, chiral analysis would become crucial to separate and quantify the enantiomers.

Applicable Chiral Analysis Techniques:

If an asymmetric synthesis were to produce enantiomers of a derivative of this compound, several high-performance analytical techniques could be employed for their resolution and analysis:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. A variety of CSPs are available, based on polysaccharides, proteins, or synthetic polymers, and the choice would depend on the specific structure of the analyte.

Chiral Supercritical Fluid Chromatography (Chiral SFC): SFC often provides faster separations and uses more environmentally benign mobile phases (typically supercritical CO₂) compared to HPLC. It is an excellent alternative for the separation of enantiomers.

Chiral Gas Chromatography (Chiral GC): For volatile and thermally stable derivatives, chiral GC using a chiral capillary column can be an effective method for enantiomeric separation.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized light by a chiral molecule. They provide detailed structural information about the absolute configuration of each enantiomer in solution.

The development of an asymmetric synthesis for a derivative of this compound would necessitate the parallel development of a robust chiral analysis method to determine the enantiomeric excess (ee) of the reaction, a critical parameter in asymmetric synthesis. nih.gov

Future Directions and Challenges in the Research of 5 Benzyloxy 2 Fluoro 4 Iodopyridine

Sustainable Synthetic Approaches and Green Chemistry Principles

The future synthesis and utilization of 5-(benzyloxy)-2-fluoro-4-iodopyridine will increasingly be guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free or Aqueous Media Reactions

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of functionalized pyridines is actively pursuing solvent-free and aqueous reaction conditions.

Solvent-Free Synthesis: Inspired by advancements in the synthesis of other heterocycles, future methods could involve solid-state reactions or mechanical grinding for key steps like iodination. mdpi.com For instance, direct C-H functionalization of pyridine (B92270) N-oxides has been achieved under solvent- and halide-free conditions, presenting an atom-economical route to substituted pyridines. rsc.org Adapting such protocols for the multi-substituted scaffold of this compound remains a challenge, requiring careful optimization to manage reactivity and prevent decomposition at the elevated temperatures often associated with solvent-free methods.

Aqueous Media: The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Significant progress has been made in performing fluoroalkylation reactions in aqueous media, which is relevant given the 2-fluoro substituent on the target molecule. rsc.org The primary challenge lies in the poor water solubility of the benzyloxy- and iodo-substituted pyridine. Future research may focus on the use of surfactants or phase-transfer catalysts to enable key transformations, such as cross-coupling at the iodo position, to proceed efficiently in water.

| Approach | Advantages | Challenges for this compound |

| Solvent-Free | Reduced waste, atom economy, simplified purification. mdpi.comrsc.org | Potential for thermal decomposition, managing reactivity of multiple functional groups. |

| Aqueous Media | Environmentally benign, low cost, safe. rsc.org | Poor solubility of the substrate, requiring additives like surfactants. |

Development of Recyclable Catalytic Systems